2-Amino-4-phenyl-3-thiophenecarbonitrile
CAS No.: 4651-73-4
Cat. No.: VC2345064
Molecular Formula: C11H8N2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4651-73-4 |
---|---|
Molecular Formula | C11H8N2S |
Molecular Weight | 200.26 g/mol |
IUPAC Name | 2-amino-4-phenylthiophene-3-carbonitrile |
Standard InChI | InChI=1S/C11H8N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2 |
Standard InChI Key | RMSVWOYCWFNSCM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CSC(=C2C#N)N |
Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=C2C#N)N |
Introduction
Chemical Properties and Structure
Basic Properties
2-Amino-4-phenyl-3-thiophenecarbonitrile (CAS: 4651-73-4) is a heterocyclic compound with a molecular formula of C11H8N2S and a molecular weight of 200.26 g/mol . It belongs to the thiophene family of compounds, which are known for their aromaticity and stability. The compound features a thiophene ring with three key functional groups: an amino group at position 2, a phenyl ring at position 4, and a carbonitrile (cyano) group at position 3.
The basic physicochemical properties of 2-Amino-4-phenyl-3-thiophenecarbonitrile are summarized in Table 1.
Table 1: Physicochemical Properties of 2-Amino-4-phenyl-3-thiophenecarbonitrile
Property | Value |
---|---|
Molecular Formula | C11H8N2S |
Molecular Weight | 200.26 g/mol |
CAS Number | 4651-73-4 |
Appearance | Not specified in literature |
Solubility | Soluble in organic solvents |
Creation Date | 2005-09-16 |
Modification Date | 2025-04-05 |
Structural Identifiers
For accurate identification in chemical databases, 2-Amino-4-phenyl-3-thiophenecarbonitrile can be represented using various chemical identifiers as detailed in Table 2 .
Table 2: Structural Identifiers for 2-Amino-4-phenyl-3-thiophenecarbonitrile
Identifier Type | Value |
---|---|
IUPAC Name | 2-amino-4-phenylthiophene-3-carbonitrile |
InChI | InChI=1S/C11H8N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2 |
InChIKey | RMSVWOYCWFNSCM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CSC(=C2C#N)N |
Canonical SMILES | N#Cc1c(N)scc1c1ccccc1 |
Structure-Activity Considerations
The unique arrangement of functional groups on the thiophene core contributes significantly to the compound's chemical reactivity and biological properties. The electron-rich thiophene ring, combined with the electron-withdrawing cyano group and the electron-donating amino group, creates a polarized structure with multiple sites for potential interactions with biological targets.
The phenyl group at position 4 increases the lipophilicity of the molecule, which can influence its ability to penetrate biological membranes. Meanwhile, the amino group at position 2 can participate in hydrogen bonding, serving as both a hydrogen bond donor and acceptor in interactions with biological macromolecules.
Synthesis Methods
Gewald Reaction Approach
The most common method for synthesizing 2-Amino-4-phenyl-3-thiophenecarbonitrile involves a modified Gewald reaction. This synthetic route typically proceeds through a Knoevenagel condensation followed by cyclization .
The synthesis can be broken down into the following steps:
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Knoevenagel condensation between acetophenone derivatives, malononitrile, and sulfur to yield 2-(1-phenylethylidene)malononitrile derivatives
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Subsequent Gewald's condensation to form the thiophene ring structure
The general experimental procedure involves:
Step 1: Synthesis of 2-(1-phenylethylidene)malononitrile
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Reagents: 0.016 mol acetophenone, 0.019 mol malononitrile, 0.019 mol ammonium acetate
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Conditions: Heating at 60°C for 7 hours
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Workup: Addition of dichloromethane (30 mL), washing with water, drying over magnesium sulfate, filtering, and evaporating under reduced pressure
Step 2: Synthesis of 2-aminothiophene-3-carbonitrile
Alternative Synthetic Routes
While the Gewald reaction remains the cornerstone for synthesizing 2-Amino-4-phenyl-3-thiophenecarbonitrile, researchers have explored alternative routes to improve yield, purity, and reaction conditions. These modifications often involve the use of different catalysts, solvents, or reaction conditions to optimize the synthesis process.
Biological Activities
Antimicrobial Properties
Research indicates that compounds similar to 2-Amino-4-phenyl-3-thiophenecarbonitrile exhibit significant antimicrobial and antifungal properties. These activities are attributed to the electron-rich nature of the thiophene ring and the presence of the amino group, which can interact with various biological targets.
Structure-Activity Relationships
Modification | Impact on Activity |
---|---|
Methoxy group at para position of phenyl | Enhanced lipophilicity, potentially improving membrane permeability |
Halogen substituents on phenyl ring | Increased antimicrobial activity |
Modification of the amino group | Altered hydrogen bonding capabilities |
Applications in Research and Industry
Role as a Synthetic Intermediate
2-Amino-4-phenyl-3-thiophenecarbonitrile serves as an important building block in organic synthesis. The presence of reactive functional groups, particularly the amino and cyano groups, makes it a valuable intermediate for creating more complex molecular structures.
Development of Heterocyclic Derivatives
One significant application of this compound is in the synthesis of complex heterocyclic systems. For example, research has demonstrated its utility in constructing thieno[2,3-d]pyrimidine core systems through reactions with formaldehyde and other reagents .
The reaction of dihydrothiophenes with formaldehyde represents a new approach toward the construction of the thieno[2,3-d]pyrimidine core system, which has significant pharmaceutical importance .
Pharmaceutical and Agrochemical Applications
The derivatives of 2-Amino-4-phenyl-3-thiophenecarbonitrile are utilized in developing both pharmaceuticals and agrochemicals. Their biological activities make them candidates for:
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Development of novel antibiotics
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Antifungal agents
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Herbicides and pesticides for agricultural applications
Analytical Methods and Characterization
Spectroscopic Analysis
The structural confirmation of 2-Amino-4-phenyl-3-thiophenecarbonitrile and its derivatives is typically accomplished through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for elucidating the structural details .
For related compounds like trans-2-Amino-5-benzoyl-4-(2-thienyl)-4,5-dihydrothiophene-3-carbonitrile, the following spectroscopic data have been reported:
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IR spectrum: Characteristic bands at 3405, 3290, 3175 cm^-1 (NH2), 2202 cm^-1 (C≡N), and 1670 cm^-1 (C=O)
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1H NMR (400 MHz, DMSO-d6): Multiple signals corresponding to the various protons in the structure
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13C NMR (126 MHz, DMSO-d6): Signals confirming the carbon skeleton of the molecule
While this data is for a related compound, similar spectroscopic features would be expected for 2-Amino-4-phenyl-3-thiophenecarbonitrile, with appropriate modifications reflecting the structural differences.
Stock Solution Preparation
For research applications, proper preparation of stock solutions is crucial. The recommended method involves selecting an appropriate solvent based on the compound's solubility profile. Once prepared, stock solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing .
Table 4: Stock Solution Preparation Guide for 2-Amino-4-phenyl-3-thiophenecarbonitrile
Starting Amount | Volume for 1 mM | Volume for 5 mM | Volume for 10 mM |
---|---|---|---|
1 mg | 4.9935 mL | 0.9987 mL | 0.4994 mL |
5 mg | 24.9676 mL | 4.9935 mL | 2.4968 mL |
10 mg | 49.9352 mL | 9.9870 mL | 4.9935 mL |
Storage recommendations:
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At -80°C: Use within 6 months
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At -20°C: Use within 1 month
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To increase solubility: Heat to 37°C and oscillate in an ultrasonic bath
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with 2-Amino-4-phenyl-3-thiophenecarbonitrile. A comparison with these analogs provides insights into structure-activity relationships and potential applications.
Table 5: Comparison with Structural Analogs
Compound | Key Structural Difference | Unique Properties |
---|---|---|
2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | Methoxy group on phenyl ring | Enhanced lipophilicity, improved membrane permeability |
2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile | Bromo and methylsulfonyl groups | Different biological activity profile |
2-Amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile | Naphthalene instead of phenyl | Increased aromatic character, different binding properties |
Functional Group Contributions
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Amino group (position 2): Participates in hydrogen bonding, contributes to biological activity
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Cyano group (position 3): Electron-withdrawing, affects electronic distribution in the molecule
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Phenyl group (position 4): Increases lipophilicity, provides site for additional modifications
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Thiophene core: Provides aromaticity and unique electronic properties
Future Research Directions
Emerging Applications
Recent advances in medicinal chemistry suggest potential new applications for thiophene derivatives like 2-Amino-4-phenyl-3-thiophenecarbonitrile:
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Development of targeted anticancer agents
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Creation of novel anti-inflammatory compounds
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Exploration as modulators of specific enzyme systems
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Application in materials science, particularly in conductive polymers
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